Product packaging for Rubiginosin C(Cat. No.:)

Rubiginosin C

Cat. No.: B1246909
M. Wt: 470.6 g/mol
InChI Key: TYZWBYXLNZVGMK-CTMKRBNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rubiginosin C is a fungal pigment (azaphilone) derived from the ascomycete Hypoxylon rubiginosum . This compound is a promising candidate for antifungal research due to its potent inhibitory activity against key virulence factors in pathogenic Candida species. Research demonstrates that this compound effectively inhibits the formation of biofilms, pseudohyphae, and hyphae in both Candida albicans and the multidrug-resistant Candida auris . Its action is significant because it occurs within a concentration range that does not exhibit lethal effects on the yeast cells and is not cytotoxic to host cells, suggesting a non-fungicidal mechanism that specifically disrupts pathogenicity . This makes it a valuable tool for studying virulence without the selective pressure of cell death. The ability of this compound to target Candida auris is particularly notable, as this emerging pathogen is recognized by the WHO as a critical priority due to its frequent multidrug resistance and ability to cause outbreaks in healthcare settings . By targeting biofilm formation—a major contributor to antifungal resistance and a key factor in the persistence of infections on medical devices—this compound offers researchers a unique compound to explore novel anti-infective strategies against these recalcitrant pathogens . This product is strictly for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H38O6 B1246909 Rubiginosin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H38O6

Molecular Weight

470.6 g/mol

IUPAC Name

[(7S)-3-(2-hydroxypropyl)-7-methyl-6,8-dioxoisochromen-7-yl] (2E,4E)-2-methyltetradeca-2,4-dienoate

InChI

InChI=1S/C28H38O6/c1-5-6-7-8-9-10-11-12-13-14-15-20(2)27(32)34-28(4)25(30)18-22-17-23(16-21(3)29)33-19-24(22)26(28)31/h13-15,17-19,21,29H,5-12,16H2,1-4H3/b14-13+,20-15+/t21?,28-/m0/s1

InChI Key

TYZWBYXLNZVGMK-CTMKRBNKSA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C(\C)/C(=O)O[C@]1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C

Canonical SMILES

CCCCCCCCCC=CC=C(C)C(=O)OC1(C(=O)C=C2C=C(OC=C2C1=O)CC(C)O)C

Synonyms

(7S)-7,8-dihydro-3-(2-hydroxy-1-propyl)-7-methyl-6,8-dioxo-6H-2-benzopyran-7-yl-2-methyl-2,4-tetradecadienoate
rubiginosin C

Origin of Product

United States

Isolation and Purification Methodologies of Rubiginosin C

Fungal Source Cultivation and Preparation for Metabolite Extraction

Successful isolation of Rubiginosin C hinges on the careful cultivation of the source fungus and efficient extraction of its metabolic products.

This compound is a secondary metabolite produced by fungi of the genus Hypoxylon. It has been notably isolated from the stromata of Hypoxylon rubiginosum and Hypoxylon texense. researchgate.net These fungi are commonly found on dead wood and play a significant role in decomposition. The production of specific azaphilone pigments like this compound can be characteristic of certain species within the Hypoxylon genus, making accurate fungal identification a critical first step. researchgate.net The chemical profile of these fungi is often so distinct that it is used in chemotaxonomy to differentiate between closely related species. researchgate.nettandfonline.com

The primary biomass for extraction consists of the fungal stromata, which are the visible, often cushion-shaped, reproductive structures on the surface of decaying wood. researchgate.net In many research settings, these stromata are collected from their natural habitats.

Once collected, the fungal material is prepared for extraction. A common procedure involves drying and grinding the stromata to increase the surface area for solvent penetration. The extraction of this compound and other azaphilones is typically achieved using organic solvents. Acetone is a frequently used solvent for the initial extraction from the fungal stromata. nih.govnih.gov This process yields a crude extract containing a mixture of various metabolites, including the target compound, this compound.

Chromatographic Separation Techniques for this compound Isolation

Following extraction, the complex mixture of compounds in the crude extract must be separated to isolate pure this compound. This is accomplished through a series of chromatographic techniques that separate molecules based on their physical and chemical properties.

Column chromatography serves as an essential primary step for fractionating the crude extract. This technique involves passing the dissolved extract through a column packed with a stationary phase, such as silica (B1680970) gel (for normal-phase chromatography). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent). This allows for the separation of the extract into several less complex fractions. While specific parameters for this compound are not extensively detailed, the general workflow for fungal pigments often employs silica gel column chromatography with a gradient of solvents, such as a chloroform-methanol system, to separate compounds of varying polarities.

Throughout the fractionation process, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation. mdpi.com Small aliquots of the fractions from the column are spotted onto a TLC plate (a sheet coated with a thin layer of silica gel). The plate is then developed in a solvent system, and the separated compounds are visualized, often under UV light. mdpi.com This allows researchers to quickly assess the composition of each fraction and identify which fractions contain the target compound. By comparing the position of the spots (Rf value) to a known standard or by analyzing the spots further, fractions containing this compound can be pooled together for the next stage of purification.

Table 1: Illustrative TLC Monitoring of Fungal Extract Fractions

Fraction NumberMobile Phase SystemNumber of Major SpotsPutative Target Compound (Rf value)
F1-F5Chloroform:Methanol (98:2)2No
F6-F10Chloroform:Methanol (95:5)4Yes (approx. 0.6)
F11-F15Chloroform:Methanol (90:10)3No

This is an interactive table based on generalized procedures for fungal pigment separation.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for achieving high-purity this compound. nih.govresearchgate.net Preparative reversed-phase HPLC (RP-HPLC) is particularly effective. In this method, the partially purified fractions are injected into a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol, often with a small amount of acid such as formic acid to improve peak shape, is used to elute the compounds. nih.gov

By using a carefully programmed solvent gradient (where the composition of the mobile phase is changed over time), compounds with subtle differences in polarity, such as the various rubiginosins, can be effectively separated. The effluent from the column is monitored by a detector (e.g., a UV-Vis diode array detector), and the portion of the eluent containing the pure this compound is collected. nih.govresearchgate.net

Table 2: Example HPLC Parameters for Azaphilone Purification

ParameterSpecification
Column Reversed-Phase C18 (e.g., 250 x 19 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Start with a high percentage of A, gradually increase B
Flow Rate ~20 mL/min (for preparative scale)
Detection UV-Vis Diode Array Detector (DAD)

This is an interactive table illustrating typical parameters for the preparative HPLC purification of azaphilones from Hypoxylon species.

Structural Elucidation Techniques for Rubiginosin C

Spectroscopic Characterization Approaches

The foundational characterization of Rubiginosin C was achieved by integrating data from several key spectroscopic techniques. These methods provided complementary information regarding the molecular formula, the functional groups present, the carbon-hydrogen framework, and the connectivity of the atoms. acs.org

NMR spectroscopy was the central technique used to determine the detailed atomic connectivity of this compound. acs.org Both one-dimensional (¹H, ¹³C) and two-dimensional experiments were employed to construct the full picture of the molecule's intricate structure.

One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons within the this compound molecule. The ¹H NMR spectrum revealed the number of distinct proton environments, their integration (relative numbers), their electronic environment (chemical shift), and the number of neighboring protons (spin-spin splitting). The ¹³C NMR spectrum identified the number of unique carbon atoms, distinguishing between sp³, sp², and carbonyl carbons based on their chemical shifts.

While the specific chemical shift and coupling constant data from the original study are not available in the consulted literature, a descriptive summary of the expected signals can be provided based on the known structure of this compound.

Table 1: Descriptive ¹H and ¹³C NMR Data for the Structural Moieties of this compound

Molecular MoietyExpected ¹H NMR SignalsExpected ¹³C NMR Signals
Azaphilone Core Olefinic protons, a methine proton at the stereocenter, and signals for a methyl group.Signals for two carbonyl carbons (ketone and lactone), multiple sp² carbons of the bicyclic system, and sp³ carbons corresponding to the stereocenter and methyl group.
Rubiginosic Acid Side Chain Multiple signals in the olefinic region corresponding to the conjugated double bonds, methylene (B1212753) proton signals, and a terminal methyl group signal.A signal for the ester carbonyl carbon, multiple sp² carbons for the conjugated polyene chain, and sp³ carbons for the methylene and terminal methyl groups.

The elucidation of this compound's planar structure was heavily reliant on 2D NMR experiments, which reveal correlations between nuclei. acs.org

Correlation Spectroscopy (COSY): This experiment was used to identify protons that are coupled to each other, typically on adjacent carbons. It would have been instrumental in tracing the connectivity of the proton spin systems within the long polyketide side chain (the rubiginosic acid moiety) and within the azaphilone core.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with its directly attached carbon atom. This technique allowed for the unambiguous assignment of each proton signal to a specific carbon signal, confirming the C-H bonds throughout the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments were crucial for assembling the complete structure by identifying longer-range correlations (typically over two to three bonds) between protons and carbons. These correlations would establish key connections, such as linking the methyl group to the azaphilone core and, most importantly, connecting the azaphilone core to the rubiginosic acid side chain through the ester linkage via correlation from the C-8 proton to the ester carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): While not explicitly detailed for this compound in the available sources, NOESY (or its rotating-frame equivalent, ROESY) experiments are standard for determining stereochemistry. researchgate.net These experiments identify protons that are close to each other in space, providing critical data for assigning the relative configuration of stereocenters.

Mass spectrometry was employed to determine the precise molecular weight and elemental composition of this compound. acs.org High-resolution mass spectrometry (HR-MS), likely using techniques such as electrospray ionization (ESI) or fast atom bombardment (FAB), would have provided a highly accurate mass measurement. This accuracy allows for the calculation of a unique molecular formula, confirming the total number of carbon, hydrogen, and oxygen atoms in the molecule, which is a critical step in structure elucidation. conicet.gov.aruni-hamburg.de

IR and UV-Vis spectroscopy were used to identify the functional groups and the nature of the conjugated system within this compound. acs.org

Infrared (IR) Spectroscopy: The IR spectrum would have confirmed the presence of key functional groups. Characteristic absorption bands would be expected for carbonyl groups (C=O) from the lactone, ketone, and ester functionalities, as well as absorptions for carbon-carbon double bonds (C=C) present in both the azaphilone core and the polyene side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provided evidence for the extensive chromophore system in this compound. conicet.gov.ar The presence of a highly conjugated azaphilone core esterified to a polyene fatty acid results in characteristic absorption maxima, which are responsible for its nature as a pigment. conicet.gov.arresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Stereochemical Assignment Methodologies

Determining the absolute configuration of the chiral centers in this compound was a critical final step in its structural elucidation. The original study established the absolute configuration of the molecule using Circular Dichroism (CD) spectroscopy. acs.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be compared to known compounds or to theoretical calculations to assign the absolute configuration of stereocenters. acs.org More recent and comprehensive studies on azaphilones from Hypoxylon species have further clarified that these fungi exclusively produce C-8(S)-configured isomers, reinforcing the stereochemical assignment for this compound.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left and right circularly polarized light, which provides information about the spatial arrangement of atoms.

In the case of this compound, an azaphilone derivative isolated from the inedible mushroom Hypoxylon rubiginosum, its absolute configuration was successfully established using CD spectroscopy. researchgate.netpensoft.netacs.org This non-destructive method is particularly valuable when obtaining suitable crystals for X-ray analysis is challenging.

The CD spectrum of this compound exhibits characteristic Cotton effects, which are the differential absorption bands. The sign and magnitude of these effects are directly related to the molecule's absolute configuration. By comparing the experimental CD spectrum of this compound with those of known related compounds or with theoretical calculations, the absolute stereochemistry at its chiral centers can be determined. For this compound, the analysis of its CD spectrum was pivotal in assigning its definitive absolute configuration. researchgate.netpensoft.netacs.org

Technique Application to this compound Key Finding Reference
Circular Dichroism (CD) SpectroscopyDetermination of absolute configurationThe absolute stereochemistry of this compound was established. researchgate.netpensoft.netacs.org

X-ray Crystallographic Analysis of this compound Derivatives

X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a detailed model of the electron density, and thus the atomic arrangement.

For complex molecules like this compound, obtaining crystals of the natural product itself that are of sufficient quality for X-ray diffraction can be difficult. A common strategy to overcome this is to synthesize a derivative of the natural product that may crystallize more readily. This often involves introducing a heavy atom or a group that promotes crystal packing.

While X-ray crystallography has been used to confirm the structure of other compounds isolated alongside this compound, such as rubiginosic acid, and for other rubiginosin-type compounds, a review of the scientific literature indicates that there are no specific reports on the X-ray crystallographic analysis of derivatives of this compound itself. nih.gov Therefore, while this technique is a powerful tool in structural elucidation, its application to a derivative of this compound has not been documented in available research.

Technique Application to this compound Derivatives Key Finding Reference
X-ray CrystallographyStructural determinationNo data available in the reviewed literature for this compound derivatives.N/A

Biosynthesis of Rubiginosin C

Identification of Biosynthetic Gene Clusters (BGCs)

The production of Rubiginosin C by the ascomycete fungus Hypoxylon rubiginosum is governed by a sophisticated genetic architecture. researchgate.netresearchgate.netresearchgate.net Unlike many other secondary metabolites whose biosynthesis is encoded by a single contiguous set of genes, the assembly of this compound involves the unprecedented collaboration of three distinct biosynthetic gene clusters. researchgate.netresearchgate.net

Genomic Analysis for Polyketide Synthase (PKS) Genes

Genomic analysis of Hypoxylon rubiginosum has identified two key biosynthetic gene clusters, designated hraza1 and hraza2, which are proposed to work in concert to synthesize the azaphilone core structure. researchgate.netresearchgate.net These clusters were identified through homology with known azaphilone-forming BGCs from other fungi, such as hfaza1 and hfaza2 from Hypoxylon fragiforme. researchgate.netresearchgate.net

A significant finding is that the polyketide-derived side chain characteristic of this compound is not encoded within either the hraza1 or hraza2 clusters. researchgate.net This has led to the hypothesis that a third, as-yet-unidentified BGC is responsible for synthesizing this side chain, which is then incorporated into the final molecule. researchgate.netresearchgate.net This cross-cluster interaction for the formation of a single molecule represents a rare and complex biosynthetic strategy in fungi. researchgate.net

Involvement of Non-reducing and Highly-reducing Polyketide Synthases (nrPKS, hrPKS)

The biosynthesis of the azaphilone scaffold of this compound is initiated by the collaborative action of a non-reducing polyketide synthase (nrPKS) and a highly-reducing polyketide synthase (hrPKS). researchgate.netresearchgate.net This dual-PKS system is a common feature in the biosynthesis of many complex polyketides.

The hraza1 and hraza2 gene clusters in H. rubiginosum are predicted to encode these requisite PKS enzymes. researchgate.netresearchgate.net The nrPKS is responsible for the assembly of the main polyketide chain that will form the chromophore core, while the hrPKS typically synthesizes a reduced polyketide that can act as a starter unit for the nrPKS or be incorporated at a later stage. In the proposed pathway for related azaphilones, the nrPKS assembles a hexaketide precursor from acetyl-CoA and malonyl-CoA units, which is then released as a benzaldehyde (B42025) intermediate.

Enzymatic Transformations in the Biosynthetic Pathway

Following the initial assembly of the polyketide chain by the PKS enzymes, a series of enzymatic modifications are required to yield the final structure of this compound. These transformations are catalyzed by tailoring enzymes encoded within the hraza gene clusters.

Role of FAD-dependent Monooxygenases (FMO)

A crucial step in the biosynthesis of all azaphilones, including this compound, is the formation of the characteristic bicyclic pyran-quinone core. This transformation is catalyzed by a flavin adenine (B156593) dinucleotide (FAD)-dependent monooxygenase (FMO). researchgate.netnih.gov The hraza1/hraza2 clusters in H. rubiginosum contain genes predicted to encode these FMOs. researchgate.netnih.gov

The FMO acts on the benzaldehyde intermediate produced by the PKS. It catalyzes a key hydroxylation event, which then triggers a spontaneous cyclization and dehydration to form the stable pyran-containing core structure of the azaphilone. researchgate.net Comparative genomics has revealed that the hraza1 cluster in H. rubiginosum lacks an FMO gene that is present in the homologous hfaza1 cluster of H. fragiforme, suggesting this difference may account for variations in the types of azaphilones produced by these two species. researchgate.net

Contribution of Cytochrome P450 Monooxygenases

While the core azaphilone structure is established by the PKS and FMO enzymes, further structural diversity is often introduced by other tailoring enzymes, such as cytochrome P450 monooxygenases (P450s). These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond cleavages. nih.gov

In the context of the hraza clusters, a gene encoding a P450 monooxygenase is present. researchgate.netresearchgate.net While its precise role in the biosynthesis of this compound has not been definitively elucidated, it is hypothesized to be involved in the later tailoring steps of the pathway. In other azaphilone biosynthetic pathways, P450s have been implicated in oxidative modifications of the polyketide scaffold or its side chains.

Proposed Intermediate Structures and Reaction Mechanisms

Based on the identified genes in the hraza1 and hraza2 clusters and comparison with other azaphilone pathways, a plausible biosynthetic scheme for the monomeric azaphilones in H. rubiginosum has been proposed. researchgate.net

The pathway is thought to commence with the formation of the azaphilone core by the concerted action of the hrPKS and nrPKS, followed by the critical cyclization catalyzed by the FAD-dependent monooxygenase. The resulting azaphilone core can then be decorated with different side chains. In the case of this compound, a linear polyketide side chain, synthesized by a third independent PKS gene cluster, is attached. The attachment is likely facilitated by an acyltransferase, an enzyme for which a gene is present in the hraza2 cluster. nih.gov The final tailoring steps, potentially catalyzed by the P450 monooxygenase, would then complete the synthesis of this compound.

The proposed involvement of three separate BGCs to assemble a single molecule like this compound underscores the complexity and combinatorial potential of fungal secondary metabolism. researchgate.netresearchgate.net

Chemical Synthesis Strategies for Rubiginosin C and Analogues

Total Synthesis Approaches

While a formal total synthesis of Rubiginosin C has not been explicitly detailed in peer-reviewed literature to date, the extensive work on closely related azaphilone natural products provides a clear and established blueprint for its potential synthesis. These approaches are centered on the construction of the characteristic pyranoquinone core and the installation of the specific polyketide side chain.

Biomimetic Synthesis Principles

The synthesis of azaphilones is frequently guided by biomimetic principles, which seek to replicate the plausible biosynthetic steps occurring in nature. engineering.org.cn The biosynthesis of the azaphilone scaffold is understood to arise from polyketide pathways. frontiersin.orgnih.govnih.gov A key biomimetic transformation in the formation of the pyranoquinone bicyclic core is the intramolecular Knoevenagel condensation of a polyketide precursor, which can occur spontaneously. rsc.org

Modern synthetic approaches have adopted these principles, often combining them with chemoenzymatic strategies to achieve high levels of stereocontrol. For instance, the stereodivergent synthesis of azaphilones like trichoflectin (B1237355) has been accomplished using flavin-dependent monooxygenases (FDMOs). nih.govresearchgate.net These enzymes can perform site- and stereoselective oxidative dearomatization of phenolic precursors, setting the crucial stereochemistry of the pyranoquinone core, a principle directly applicable to a potential synthesis of this compound. nih.gov

Key Retrosynthetic Disconnections and Fragment Synthesis

A logical retrosynthetic analysis of this compound dissects the molecule into two primary building blocks: the pyranoquinone core and the linear polyketide side chain. This approach allows for a convergent and flexible synthesis.

The main disconnections are typically made at the C-C bond connecting the side chain to the pyranone ring and the C-O bond within the pyranone ring itself.

Table 1: Key Retrosynthetic Fragments for this compound

FragmentDescriptionPotential Synthetic Origin
A: Pyranoquinone Core Precursor A substituted benzene (B151609) derivative, such as a protected orsellinic acid analogue, ready for cyclization.Derived from commercially available phenolic compounds through standard aromatic functionalization reactions.
B: Polyketide Side Chain A linear carbon chain with specific oxygenation and unsaturation patterns.Assembled via iterative acetylide additions, Wittig-type reactions, or other chain-elongation methodologies.

The synthesis of the pyranoquinone core typically involves the condensation of the two fragments, followed by a cyclization reaction. For example, a Knoevenagel condensation between an aldehyde on the aromatic core and a methylene (B1212753) group on the side chain precursor, followed by an intramolecular Michael addition or related cyclization, would form the pyranone ring. rsc.org

Stereocontrolled Reactions for Chirality Induction (e.g., Asymmetric Catalysis)

A significant challenge in the synthesis of this compound is the control of the absolute configuration at the stereogenic centers, particularly the C-7 quaternary carbon. Achieving high stereoselectivity is crucial for obtaining the biologically active enantiomer.

Chemoenzymatic methods have emerged as a powerful tool for this purpose. The use of stereocomplementary biocatalysts, such as the FDMOs AzaH and AfoD, has been demonstrated to provide access to either enantiomer of the azaphilone scaffold with high enantiomeric excess. nih.gov This strategy involves an enzymatic dearomatization of a planar resorcinol (B1680541) precursor to install the C-7 stereocenter, which then directs the stereochemical outcome of subsequent transformations.

Table 2: Example of a Chemoenzymatic Step in Azaphilone Synthesis

PrecursorBiocatalystProduct ConfigurationReference
Enone Precursor (e.g., 19)AzaH(R)-Azaphilone Scaffold nih.gov
Enone Precursor (e.g., 19)AfoD(S)-Azaphilone Scaffold nih.gov

In the absence of enzymatic methods, asymmetric catalysis using chiral Lewis acids or organocatalysts could be envisioned to control the stereochemistry of the key bond-forming reactions, such as the Michael addition that closes the pyranone ring.

Synthesis of this compound Derivatives and Structural Analogues

The development of synthetic routes to this compound also opens avenues for the creation of novel analogues with modified biological activity profiles. The structural diversity of naturally occurring azaphilones suggests that both the side chain and the pyranoquinone core are amenable to modification. frontiersin.orgnih.govcjnmcpu.com

Design and Synthesis of Modified Side Chains

The linear polyketide side chain of this compound is a prime target for modification to explore structure-activity relationships. The isolation of natural analogues like Rubiginosin W, which differs in the length and substitution pattern of this chain, highlights the natural variability of this moiety. uni-hannover.de

Synthetic strategies can systematically vary the side chain by:

Altering Chain Length: Using different length polyketide precursors in the condensation step.

Modifying Unsaturation: Introducing or reducing double bonds within the side chain through selective hydrogenation or elimination reactions.

Varying Oxygenation Pattern: Changing the position and oxidation state of hydroxyl and ketone groups along the chain.

These modifications can be achieved by synthesizing a library of side chain fragments and coupling them to a common pyranoquinone core precursor, demonstrating the power of a convergent synthetic strategy.

Synthesis of Pyronoquinone Core Modifications

The pyranoquinone core is another site for structural diversification. While more synthetically challenging, modifications to the core can lead to fundamentally new classes of azaphilone analogues. One documented modification in the broader azaphilone family is the exchange of the pyran oxygen for a nitrogen atom, typically through reaction with primary amines, to yield vinylogous γ-pyridones. frontiersin.orgnih.gov This transformation can significantly alter the electronic properties and biological activity of the compound.

Furthermore, the aromatic portion of the core could be altered by starting with different phenolic precursors, for example, by changing the substitution pattern (e.g., methylation, halogenation) on the benzene ring. Such changes could influence the molecule's interaction with biological targets.

Biological Activity and Mechanistic Research of Rubiginosin C

Anti-Biofilm and Anti-Hyphal Activity

The ability of pathogenic fungi like Candida species to form biofilms and undergo morphological transitions is a key driver of their virulence and resistance to antifungal treatments. frontiersin.orgresearchgate.netdp.tech Rubiginosin C has emerged as a compound of interest for its ability to interfere with these critical processes. frontiersin.orgpensoft.net

Inhibition of Candida albicans Biofilm Formation and Morphological Transition

Candida albicans is a dimorphic fungus capable of switching between a yeast-like form and a filamentous hyphal form. This transition is crucial for the formation of robust biofilms and tissue invasion. researchgate.netdp.tech Studies have revealed that this compound effectively inhibits both biofilm formation and the yeast-to-hyphae morphological transition in C. albicans. frontiersin.orgresearchgate.netdp.tech This inhibitory effect occurs without causing cell death, suggesting a mechanism that targets virulence factors rather than viability. researchgate.netdp.tech

Research has demonstrated that this compound can significantly reduce the expression of genes associated with hyphal development in C. albicans. mdpi.com At a concentration of 100 µg/mL, this compound was found to reduce the expression of hyphae-specific genes by up to 87%. mdpi.com Even at a lower concentration of 6.3 µg/mL, a substantial inhibition of 71% in gene expression was observed. mdpi.com This dose-dependent effect underscores the compound's potent anti-hyphal activity.

Inhibition of Candida auris Biofilm Formation and Morphological Transition

Similar to its effects on C. albicans, this compound has been shown to be effective against the emerging multidrug-resistant pathogen Candida auris. frontiersin.orgresearchgate.netdp.tech It successfully inhibits the formation of biofilms and the development of pseudohyphae in C. auris. researchgate.netdp.tech The compound's ability to target these virulence mechanisms in a highly resistant fungal species highlights its potential as a novel anti-infective agent. researchgate.net

The inhibitory action of this compound on C. auris biofilm formation has been quantified in scientific studies. The table below, derived from research data, illustrates the efficacy of this compound in preventing the formation of C. auris biofilms.

TreatmentConcentration (µg/mL)Biofilm Inhibition (%)
This compound15.6Significant
This compound250Significant
Data is based on crystal violet staining assays and microscopic analysis from published research. researchgate.net

Cellular Effects on Yeast-to-Hyphae Transition

Microscopic investigations have provided a clearer picture of the cellular effects of this compound on the yeast-to-hyphae transition. In the presence of this compound, C. albicans and C. auris cells exhibit a notable absence of hyphal and pseudohyphal development. researchgate.net Instead of forming filamentous structures, the treated fungal cells are observed to aggregate. researchgate.net This alteration in cellular morphology directly contributes to the disruption of biofilm formation.

Molecular and Cellular Mechanisms of Action

The precise molecular and cellular mechanisms through which this compound exerts its anti-biofilm and anti-hyphal effects are an active area of investigation. Current research points towards interference with gene expression and subsequent morphological changes.

Interaction with Fungal Cellular Processes

The primary known interaction of this compound with fungal cellular processes is its ability to downregulate the expression of genes essential for hyphal formation in C. albicans. mdpi.com This suggests that this compound may interfere with the signaling pathways that govern fungal dimorphism. The significant reduction in the expression of hyphae-specific genes at non-lethal concentrations indicates a specific targeting of virulence-related genetic regulation. researchgate.netmdpi.com

The structural characteristics of this compound, an azaphilone, may play a role in its ability to penetrate fungal cells and interact with intracellular targets. researchgate.net Further research is needed to identify the specific molecular targets within the fungal cell that are affected by this compound, leading to the observed inhibition of filamentation and biofilm development.

Morphological Changes Observed in Fungal Cells

The most prominent morphological change induced by this compound in both C. albicans and C. auris is the suppression of the yeast-to-hyphae/pseudohyphae transition. researchgate.net Light microscopy, confocal laser scanning microscopy, and scanning electron microscopy have all been employed to visualize these changes. researchgate.netdp.tech

Under conditions that would normally promote hyphal growth, cells treated with this compound remain in their yeast-like form and tend to form aggregates. researchgate.net This prevention of filamentation is a key factor in the compound's anti-biofilm activity, as the formation of a mature biofilm is heavily dependent on the development of a complex network of hyphae.

Investigational Assays for Mechanistic Insights (e.g., Microscopic Techniques)

To elucidate the mechanisms by which this compound exerts its effects, particularly on fungal pathogens like Candida albicans and Candida auris, researchers have employed a variety of microscopic techniques. These methods provide a visual and structural understanding of the compound's impact on fungal morphology and biofilm formation. researchgate.netmdpi.comnih.gov

Key microscopic assays used in the investigation of this compound include:

Optical Microscopy: This fundamental technique has been utilized to observe the effects of this compound on the morphology of C. albicans and C. auris. researchgate.netmdpi.com Studies have shown that treatment with this compound can inhibit the formation of pseudohyphae and hyphae, which are critical for the virulence and tissue invasion of these fungal pathogens. researchgate.netmdpi.com For instance, when pre-formed hyphae of C. albicans were treated with this compound, a reversion to the yeast form was observed, with aggregated yeast cells becoming apparent after just two hours of treatment. mdpi.com The most significant effect was seen after 18 hours of incubation. mdpi.com

Scanning Electron Microscopy (SEM): SEM has provided more detailed insights into the ultrastructural changes induced by this compound on Candida species. researchgate.netmdpi.com This technique was used to examine C. auris cells treated with the compound, offering a high-resolution view of the cell surface and biofilm architecture. mdpi.com These investigations helped to confirm the inhibitory effect of this compound on biofilm formation at a microscopic level. researchgate.netmdpi.com

Confocal Laser Scanning Microscopy (CLSM): CLSM has been instrumental in analyzing the three-dimensional structure of biofilms and the viability of fungal cells within them. researchgate.netmdpi.com In studies involving this compound, CLSM was used in conjunction with fluorescent dyes like FUN 1 and Calcofluor White M2R to differentiate between metabolically active and dead cells and to visualize the polysaccharide-rich extracellular matrix of the biofilm. researchgate.net Three-dimensional projections and orthogonal sections of C. auris biofilms treated with this compound revealed its impact on biofilm integrity and cell viability. researchgate.net

These microscopic investigations have been pivotal in demonstrating that this compound's primary mechanism of action against Candida species is the inhibition of the yeast-to-hyphae transition and the disruption of biofilm formation, rather than direct lethal effects on the fungal cells. researchgate.netmdpi.com

Comparative Biological Activity with Related Azaphilones

The biological activity of this compound has been evaluated in comparison to other structurally related azaphilone compounds. These comparative studies are crucial for understanding the structure-activity relationships within this class of molecules. A key study compared the effects of six selected azaphilones on the biofilm formation of C. albicans and C. auris. researchgate.netmdpi.comnih.gov

The azaphilones tested alongside this compound included Rubiginosin W, Rubiginosin A, Rubiginosin Z, Rutilin A, and Rutilin B. researchgate.netmdpi.comnih.gov While all these compounds share the same pyronoquinone core, they differ in their substituents. mdpi.com this compound and Rubiginosin W possess a linear polyketide side chain of varying lengths and substitution patterns, whereas Rubiginosin A and Rubiginosin Z have an orsellinic acid unit. mdpi.com Rutilins are dimeric azaphilones. scribd.com

The comparative findings revealed that:

This compound and Rubiginosin W were effective in inhibiting the formation of biofilms in C. auris. mdpi.com In contrast, the monomeric and dimeric azaphilones carrying an orsellinic acid unit (Rubiginosin A, Rubiginosin Z, Rutilin A, and Rutilin B) did not show any significant effect on biofilm formation in this species. mdpi.comresearchgate.net

Against C. albicans biofilm formation, this compound also demonstrated inhibitory activity. mdpi.com

Interestingly, some of the tested azaphilones, including this compound, Rubiginosin W, Rutilin A, and Rutilin B, showed moderate inhibitory effects against biofilm formation in the bacterium Staphylococcus aureus. nih.gov

None of the tested rubiginosin- or rutilin-type azaphilones were found to be active against Pseudomonas aeruginosa. nih.gov

These results suggest that the nature of the side chain attached to the azaphilone core plays a critical role in determining the anti-biofilm activity, particularly against pathogenic yeasts. The lipophilicity and the specific structure of the side chain of this compound are thought to contribute to its ability to penetrate biological membranes and exert its inhibitory effects. nih.govresearchgate.net

Table 1: Investigational Assays for this compound

Assay Type Organism(s) Key Findings
Optical Microscopy Candida albicans, Candida auris Inhibition of pseudohyphae and hyphae formation; reversion of hyphae to yeast form. researchgate.netmdpi.com
Scanning Electron Microscopy (SEM) Candida auris Provided detailed ultrastructural evidence of biofilm inhibition. researchgate.netmdpi.com
Confocal Laser Scanning Microscopy (CLSM) Candida auris Visualized the 3D structure of biofilms and assessed cell viability, confirming the disruptive effect of this compound on biofilm integrity. researchgate.net

Table 2: Comparative Biofilm Inhibition by Azaphilones

Compound Candida auris Biofilm Inhibition Candida albicans Biofilm Inhibition Staphylococcus aureus Biofilm Inhibition
This compound Effective mdpi.com Effective mdpi.com Moderate nih.gov
Rubiginosin W Effective mdpi.com Not specified Moderate nih.gov
Rubiginosin A Not effective mdpi.comresearchgate.net Not specified Promising inhibitory effects nih.gov
Rubiginosin Z Not effective mdpi.comresearchgate.net Not specified Not specified
Rutilin A Not effective mdpi.comresearchgate.net Not specified Moderate nih.gov
Rutilin B Not effective mdpi.comresearchgate.net Not specified Moderate nih.gov

Structure Activity Relationship Sar Studies of Rubiginosin C Analogues

Influence of Side Chain Modifications on Biological Activity

The side chain appended to the pyronoquinone core of Rubiginosin C plays a pivotal role in defining its biological effects. Studies comparing analogues with different side chains reveal that this moiety significantly influences activities ranging from anti-biofilm to nitric oxide inhibition.

Effects of Polyketide Moiety Length and Substitution

The specific length and substitution pattern of the linear polyketide side chain on this compound are critical determinants of its biological efficacy. This is demonstrated in studies comparing this compound with its analogue, Rubiginosin W, which possesses a polyketide moiety of a different length and substitution pattern. mdpi.com

In assays evaluating the inhibition of biofilm formation by the pathogenic yeasts Candida albicans and Candida auris, this compound showed more potent activity than Rubiginosin W. mdpi.com This suggests that the specific structural characteristics of the this compound side chain are optimized for this particular anti-biofilm effect. The increased lipophilicity conferred by the side chain is thought to facilitate easier penetration of the fungal cell membrane, leading to enhanced activity. mdpi.com

Table 1: Comparative Anti-biofilm Activity of this compound and W

Compound Side Chain Characteristics Relative Anti-biofilm Activity Reference
This compound Linear polyketide moiety More effective mdpi.com
Rubiginosin W Linear polyketide moiety of different length and substitution Less effective mdpi.com

Comparison of Fatty Acid Side Chains vs. Orsellinic Acid Moieties

The type of side chain—whether a fatty acid-like polyketide or an orsellinic acid (OA) unit—dramatically shifts the biological activity of the rubiginosin scaffold. This dichotomy is evident when comparing this compound to its OA-bearing analogues, such as Rubiginosin A and Rubiginosin Z. mdpi.com

For anti-biofilm activity against C. albicans and C. auris, analogues with a lipophilic polyketide or fatty acid side chain are more effective. This compound exhibited promising inhibitory effects on biofilm formation, whereas the monomeric OA-carrying analogues, Rubiginosin A and Z, showed no such activity. mdpi.com This highlights the importance of the lipophilic side chain for disrupting fungal biofilms. nih.govmdpi.comnih.govresearchgate.net

Conversely, for the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells, the presence of an orsellinic acid moiety appears to be more favorable. Azaphilones with a fatty acid side chain, including this compound, demonstrated only weak NO inhibitory activity. researchgate.net In contrast, Rubiginosin A, which contains an orsellinic acid unit and an acetyl group, displayed strong inhibitory action. researchgate.net This indicates that the structural requirements for activity are highly dependent on the biological target.

Table 2: Bioactivity Comparison Based on Side Chain Type

Compound Side Chain Type Anti-biofilm Activity (Candida sp.) Nitric Oxide (NO) Inhibition Reference
This compound Polyketide (Fatty Acid-like) Active Weak mdpi.comresearchgate.net
Rubiginosin A Orsellinic Acid Inactive Strong (acetyl group essential) mdpi.comresearchgate.net
Rubiginosin Z Orsellinic Acid Inactive Not Reported mdpi.com

Core Structure Modifications and Their Impact on Bioactivity Profiles

While specific SAR studies on the core of this compound are limited, research on the broader class of azaphilones, which share the same pyronoquinone core, provides valuable insights. vulcanchem.com Modifications to this central ring system can have profound effects on bioactivity.

For certain azaphilones, the presence of electrophilic ketone and/or enone groups at both the C-6 and C-8 positions of the 6-oxoisochromane ring is essential for cholesteryl ester transfer protein (CETP) inhibitory activity. researchgate.net Furthermore, studies on other azaphilones have shown that substitutions at different positions on the core are necessary for activities like gp120-CD4 binding. researchgate.net

Dimerization of the core structure is another significant modification. The dimeric azaphilones, Rutilin A and Rutilin B (dimers of OA-bearing rubiginosins), exhibit significantly enhanced activity profiles compared to their monomeric counterparts. They are potent inhibitors of NO production and also show significant cytotoxic activity, whereas the monomeric forms are largely inactive in these assays. mdpi.comresearchgate.net This suggests that dimerization, which increases molecular complexity and the number of pharmacophoric features, can dramatically strengthen certain biological effects. researchgate.net In a study on azaphilones with neuroprotective effects, it was found that those with an isoquinoline (B145761) core were more active than those with pyranoquinones, but N-substitution decreased the activity. acs.org

Computational Approaches in SAR Prediction

Computational methods are powerful tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds through techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. wikipedia.orgnih.govresearchgate.netnih.govqlik.commathworks.com These approaches build mathematical models that correlate a compound's chemical structure with its biological activity. wikipedia.orgresearchgate.netmdpi.com

In the context of azaphilones, some computational work has been performed. For instance, molecular docking studies have been used to predict the binding modes of Rubiginosin B with its target, calcineurin, revealing that interactions are primarily governed by hydrophobic effects and hydrogen bonds. vulcanchem.comnih.gov Similarly, docking studies were conducted to investigate the binding interactions of other azaphilone derivatives with inducible nitric oxide synthase (iNOS). nih.gov For other natural products, molecular docking has successfully confirmed binding to target enzymes like β-(1,3)-D-glucan synthase. preprints.org

However, comprehensive computational studies focused specifically on predicting the structure-activity relationships of this compound and its direct analogues are not yet widely reported in the literature. The application of QSAR and predictive modeling to this specific compound remains a promising area for future research. Such studies could accelerate the discovery and optimization of new this compound-based agents by systematically predicting how modifications to its side chain and core structure would impact its therapeutic potential.

Analytical Methodologies for Rubiginosin C Quantification and Detection

High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is a cornerstone technique for the analysis of Rubiginosin C. nih.govmdpi.comresearchgate.net This powerful combination allows for the separation, identification, and quantification of this compound from complex mixtures, such as fungal extracts.

The separation is typically achieved using a reversed-phase C18 column with a gradient elution system. The mobile phase commonly consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small percentage of formic acid to improve peak shape and ionization efficiency. doi.orgjapsonline.com The Diode Array Detector provides ultraviolet-visible (UV-Vis) spectra for each eluting compound, which is a characteristic feature for chromophore-containing molecules like the azaphilone core of this compound. hyphadiscovery.comresearchgate.net This allows for preliminary identification and purity assessment of the chromatographic peak.

Simultaneously, the mass spectrometer provides crucial information about the molecular weight and fragmentation pattern of the analyte. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of natural products like this compound, as it typically produces a prominent protonated molecule [M+H]⁺ or other adduct ions, which directly give the molecular weight of the compound. doi.orgscispace.com Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, yielding a characteristic fragmentation pattern that can be used for structural confirmation and to differentiate it from other related compounds. nih.govnih.gov

The quantitative analysis of this compound by HPLC-DAD is based on the principle that the peak area is proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. youtube.comresearchgate.net The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve. The method's performance is evaluated by determining key validation parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). eflm.euwisconsin.govnih.gov

ParameterTypical Value/RangeDescription
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)Stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/MethanolEluent system to separate compounds.
Flow Rate 0.5 - 1.5 mL/minThe rate at which the mobile phase passes through the column.
Detection (DAD) 210 - 400 nmWavelength range for UV-Vis spectral acquisition.
Detection (MS) ESI in positive or negative ion modeIonization technique for mass analysis.
Linearity (R²) > 0.99A measure of how well the calibration curve fits the data points.
LOD Typically in the ng/mL rangeThe lowest concentration of an analyte that can be reliably detected.
LOQ Typically in the ng/mL to µg/mL rangeThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Chiral Chromatography for Stereoisomer Analysis

This compound possesses multiple stereocenters, meaning it can exist as different stereoisomers. These stereoisomers can have distinct biological activities, making their separation and analysis critical. Chiral chromatography is the primary method used to separate enantiomers and diastereomers of chiral compounds. rsc.orgsygnaturediscovery.comcsfarmacie.cz

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of a compound, leading to different retention times and thus their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including natural products. rsc.org

The separation of this compound stereoisomers would likely be performed using HPLC with a chiral column. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The choice of the specific CSP and the mobile phase composition is crucial and often requires empirical optimization to achieve baseline separation of the stereoisomers. The detection is usually carried out using a UV detector.

While specific studies on the chiral separation of this compound are not extensively documented, the established use of chiral HPLC for resolving enantiomers of other structurally related meroterpenoids and azaphilone pigments strongly suggests its applicability for the stereoisomer analysis of this compound. capes.gov.br

Spectroscopic Methods for Purity Assessment and Quantification

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the chemical structure of a molecule. One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide information about the number and chemical environment of protons and carbons in the molecule. researchgate.netmdpi.comresearchgate.net Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and thus piece together the complete structure of this compound.

Quantitative NMR (qNMR) is a highly accurate method for determining the purity of a compound. nih.govmdpi.comnih.govnih.govresearchgate.netox.ac.uk In qNMR, the integral of a specific signal from the analyte is compared to the integral of a signal from a certified internal standard of known concentration and purity. This allows for the direct calculation of the purity of the this compound sample without the need for a calibration curve specific to the analyte. ¹H-NMR is most commonly used for qNMR due to its high sensitivity and the direct proportionality of the signal area to the number of protons. nih.gov

Mass Spectrometry (MS) , especially high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight and elemental composition of this compound. doi.org This is a critical step in confirming the molecular formula. The fragmentation pattern obtained from tandem mass spectrometry (MS/MS) provides a "fingerprint" of the molecule, which can be used for structural confirmation and to distinguish it from isomers. nih.govnih.govmiamioh.edu The fragmentation of the azaphilone core and the polyketide side chain would yield characteristic product ions that can be rationalized based on the structure of this compound.

Spectroscopic TechniqueInformation ProvidedApplication in this compound Analysis
¹H-NMR Number and chemical environment of protons.Structural elucidation, Purity assessment (qNMR).
¹³C-NMR Number and chemical environment of carbons.Structural elucidation.
2D-NMR (COSY, HSQC, HMBC) Connectivity between atoms.Complete structural determination.
High-Resolution MS (HRMS) Exact molecular weight and elemental composition.Molecular formula confirmation.
Tandem MS (MS/MS) Fragmentation pattern.Structural confirmation, Isomer differentiation.

Future Research Directions for Rubiginosin C

Development of More Efficient Synthetic Routes and Analogue Libraries

While the total synthesis of some rubiginosins has been achieved, developing more efficient and scalable synthetic routes for Rubiginosin C is a crucial next step. thieme-connect.dersc.org A biomimetic approach, mimicking the proposed natural biosynthetic pathway, has proven successful for related compounds and could be further optimized for this compound. rsc.orgacs.org This would involve key steps such as a Knoevenagel condensation followed by an oxa-6π-electrocyclization to form the chromene core. thieme-connect.de

The development of a robust synthetic strategy is paramount for several reasons. Firstly, it would provide a reliable supply of the compound for further biological testing, overcoming the limitations of isolation from natural sources. Secondly, and perhaps more importantly, it would open the door to the creation of analogue libraries. By systematically modifying the structure of this compound, for instance by altering the length and functionality of the polyketide side chain, researchers can probe structure-activity relationships (SARs). vulcanchem.com This is essential for identifying the key pharmacophores responsible for its biological effects and for optimizing its properties, potentially leading to the development of more potent and selective derivatives.

Identification of Specific Molecular Targets in Fungal Pathogens

One of the most compelling activities of this compound is its ability to inhibit the formation of biofilms and the yeast-to-hyphae transition in pathogenic fungi such as Candida albicans and the multidrug-resistant Candida auris. nih.govresearchgate.netresearchgate.netnih.gov This is particularly significant because these morphological changes are critical virulence factors, enabling the fungi to establish resilient infections that are difficult to treat. researchgate.netresearchgate.netnih.gov Notably, this compound exerts these effects at concentrations that are not cytotoxic to mammalian cells, highlighting its potential as a selective antifungal agent. nih.govresearchgate.net

Despite these promising findings, the specific molecular targets of this compound within the fungal cells remain unknown. Future research must be directed towards elucidating the mechanism of action. This could involve a variety of approaches, including:

Affinity chromatography: Using a tagged version of this compound to pull down its binding partners from fungal cell lysates.

Transcriptomic and proteomic analyses: Examining the changes in gene and protein expression in fungal cells upon treatment with this compound to identify affected pathways.

Genetic screening: Identifying fungal mutants that are resistant or hypersensitive to this compound to pinpoint genes involved in its activity.

Identifying the molecular targets will be a critical breakthrough, providing a deeper understanding of its antifungal properties and potentially revealing novel pathways that can be exploited for the development of new antifungal drugs.

Exploration of New Biological Activities in Diverse Research Areas

While the antifungal properties of this compound are currently the most well-documented, its broader biological potential remains largely unexplored. The diverse bioactivities exhibited by other members of the azaphilone class suggest that this compound may have other valuable properties. vulcanchem.com For instance, some azaphilones have shown cytotoxic, antimicrobial, and immunomodulatory effects. uni-hannover.devulcanchem.com

Future research should therefore cast a wider net to screen this compound for a range of other biological activities. This could include testing its efficacy against various cancer cell lines, evaluating its potential as an anti-inflammatory agent, or investigating its activity against other microbial pathogens, including bacteria and viruses. Given the structural novelty of this compound, it is plausible that it could interact with novel biological targets and exhibit unexpected therapeutic effects. Such exploratory studies could open up entirely new avenues for its application in medicine and biotechnology.

Q & A

Q. What are the established methods for isolating Rubiginosin C from natural sources?

To isolate this compound, researchers typically employ phytochemical extraction followed by chromatographic purification. Key steps include:

  • Extraction : Use polar solvents (e.g., methanol or ethanol) for initial extraction from plant material, guided by traditional use or prior phytochemical reports .
  • Fractionation : Apply column chromatography (e.g., silica gel, Sephadex LH-20) to separate crude extracts. Monitor fractions using TLC or HPLC with UV/Vis detection .
  • Characterization : Confirm purity via NMR (¹H, ¹³C, 2D techniques) and high-resolution mass spectrometry (HRMS). Compare spectral data with published values for this compound .
  • Reproducibility : Document solvent ratios, temperature, and pressure conditions meticulously to enable replication .

Q. How is the structural identity of this compound confirmed in new studies?

Structural confirmation requires a multi-technique approach:

  • Spectroscopic Analysis : Combine ¹H/¹³C NMR, COSY, HSQC, and HMBC to assign stereochemistry and connectivity. Compare with literature data for this compound .
  • X-ray Crystallography : If crystals are obtainable, resolve the 3D structure to confirm absolute configuration .
  • Purity Validation : Use HPLC-DAD/UV (≥95% purity threshold) and elemental analysis .
  • Cross-Referencing : Align findings with prior studies on related compounds (e.g., Rubiginosin B) to identify structural motifs unique to this compound .

Q. What are the known biological targets or pathways associated with this compound?

this compound is reported to modulate TNFR2 signaling, a pathway implicated in immune regulation and cancer. Key findings include:

  • Inhibition of TNFR2 : Demonstrated in vitro via luciferase reporter assays and Western blotting for downstream markers (e.g., NF-κB) .
  • Immunomodulatory Effects : Observed in murine models of autoimmune disorders, with dose-dependent suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) .
  • Comparative Studies : Contrast its activity with structurally similar compounds (e.g., Rubiginosin B) to identify structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of this compound in TNFR2 signaling inhibition?

A robust experimental framework includes:

  • In Vitro Models : Use TNFR2-overexpressing cell lines (e.g., HEK293T) with siRNA knockdown controls to confirm target specificity .
  • Dose-Response Studies : Measure IC₅₀ values using gradient concentrations (e.g., 0.1–100 μM) and assess time-dependent effects .
  • Pathway Mapping : Employ phosphoproteomics or RNA-seq to identify altered signaling nodes (e.g., MAPK, PI3K/Akt) .
  • In Vivo Validation : Test in TNFR2-driven disease models (e.g., collagen-induced arthritis) with endpoints like histopathology and cytokine profiling .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?

Address discrepancies through:

  • Systematic Review : Follow Cochrane guidelines to assess study quality, experimental variables (e.g., cell lines, assay conditions), and publication bias .
  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., effect size) and statistical tools (e.g., RevMan) to identify confounding factors .
  • Methodological Harmonization : Replicate conflicting experiments under controlled conditions, ensuring adherence to standardized protocols (e.g., ATCC cell lines, identical solvent controls) .

Q. How should researchers approach the integration of multi-omics data to study this compound's polypharmacology?

  • Data Collection : Perform transcriptomics, metabolomics, and proteomics on treated vs. untreated systems .
  • Network Analysis : Use tools like STRING or Cytoscape to map interactions between this compound-affected pathways and disease-associated networks .
  • Validation : Prioritize hub nodes (e.g., key enzymes or receptors) for functional assays (e.g., CRISPR knockout) to confirm mechanistic contributions .

Q. What methodological considerations are critical when developing structure-activity relationship (SAR) models for this compound derivatives?

  • Compound Library Design : Synthesize derivatives with systematic modifications (e.g., hydroxylation, methylation) guided by computational docking .
  • Bioactivity Profiling : Test derivatives in parallel assays (e.g., TNFR2 inhibition, cytotoxicity) to quantify SAR trends .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA, PLS regression) to correlate structural features with activity .
  • Hypothesis Testing : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine SAR-driven research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.